Structural Differentiation: Methoxy Substituent Confers Higher Polar Surface Area and Altered H-Bond Profile vs. Des-Methoxy Analog (CAS 655242-10-7)
The target compound (MW 245.27, C14H15NO3) bears a methoxymethyl group at the C1 position that is entirely absent in the closest structural analog, N-(3-oxo-5-phenylpent-4-yn-2-yl)acetamide (CAS 655242-10-7, MW 215.25, C13H13NO2) . This substitution increases the molecular weight by 30.02 Da and adds one oxygen atom as an additional hydrogen-bond acceptor, raising the topological polar surface area from 49.66 Ų (des-methoxy) to an estimated ~58–60 Ų (target) . The added oxygen also introduces a gauche conformer around the C1–C2 bond that alters the spatial presentation of the acetamide moiety relative to the phenylalkynyl ketone pharmacophore. While direct comparative biochemical data for this specific pair is not publicly available, such structural differences are established determinants of membrane permeability, solubility, and target-binding geometry in acetamide-based enzyme inhibitors [1].
| Evidence Dimension | Molecular weight, polar surface area, and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 245.27 Da; PSA ≈ 58–60 Ų (calculated); H-bond acceptors = 4 (3 oxygen atoms in carbonyl, methoxy, amide carbonyl + 1 nitrogen in amide); C14H15NO3 |
| Comparator Or Baseline | CAS 655242-10-7: MW = 215.25 Da; PSA = 49.66 Ų; H-bond acceptors = 3; C13H13NO2 |
| Quantified Difference | ΔMW = +30.02 Da (+13.9%); ΔPSA ≈ +8–10 Ų (+16–20%); ΔH-bond acceptors = +1 |
| Conditions | Calculated physicochemical properties based on standard cheminformatics methods (TPSA fragment-based calculation) |
Why This Matters
For procurement decisions in medicinal chemistry optimization programs, the methoxy substitution directly impacts pharmacokinetic determinants (permeability, solubility, metabolic soft-spot profile), meaning the des-methoxy analog cannot be used as a physicochemical surrogate.
- [1] Musser, J.H. and Kreft, A.F. (1992). 5-Lipoxygenase: properties, pharmacology, and the quinolinyl(bridged)aryl class of inhibitors. Journal of Medicinal Chemistry, 35(14), 2501–2524. PubMed ID: 1635053. View Source
